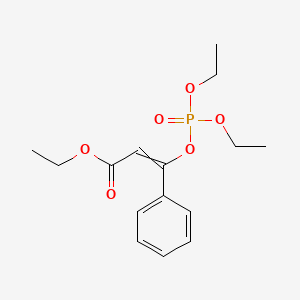
3-Chloro-1-(naphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(naphthalen-1-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-1-yl)propan-1-one, featuring a chlorine atom attached to the third carbon of the propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-1-(naphthalen-1-yl)propan-1-one can be synthesized through the reaction of 3-chloropropionyl chloride with naphthalene. The reaction typically involves the use of a solvent such as hexane or ethyl acetate and is carried out under reflux conditions. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(naphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-1-(naphthalen-1-yl)propan-1-one or 3-thio-1-(naphthalen-1-yl)propan-1-one.
Oxidation: Formation of 3-chloro-1-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 3-chloro-1-(naphthalen-1-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
- 3-Chloro-1-(naphthalen-2-yl)propan-1-one
Uniqueness
3-Chloro-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .
Eigenschaften
CAS-Nummer |
345949-37-3 |
|---|---|
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
3-chloro-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
InChI-Schlüssel |
DETJTGBOFHIWJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)


![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)
![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
